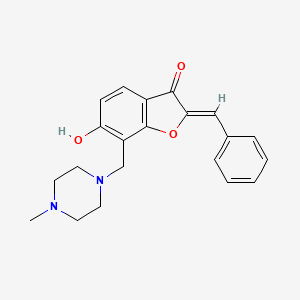

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene group at position 2, a hydroxy group at position 6, and a 4-methylpiperazinylmethyl substituent at position 7. The 4-methylpiperazine moiety may enhance solubility and bioavailability, while the benzylidene group contributes to planar rigidity, influencing binding interactions with biological targets.

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)14-17-18(24)8-7-16-20(25)19(26-21(16)17)13-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNSUPMGWMJJW-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactionsThe hydroxy group is then introduced via hydroxylation, and the final step involves the attachment of the methylpiperazinylmethyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene group can be reduced to a benzyl group.

Substitution: The methylpiperazinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .

Scientific Research Applications

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent variations and their implications (Table 1).

Modifications at the Benzylidene Group

- : The compound (Z)-2-(2,3,4-trimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazinyl)methyl)benzofuran-3(2H)-one features a trimethoxybenzylidene group. The electron-donating methoxy groups increase lipophilicity and may enhance membrane permeability compared to the unsubstituted benzylidene in the target compound. This substitution could also alter π-π stacking interactions in biological systems .

- : The derivative with a 4-ethylbenzylidene group introduces an alkyl chain, which reduces electronic effects but increases steric bulk. This may decrease binding affinity to flat enzymatic pockets compared to methoxy-substituted analogs .

- : The 4-methoxybenzylidene substituent in (Z)-2-(4-methoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one provides moderate electron-donating effects, balancing solubility and target engagement .

Variations in the Piperazine/Piperidine Substituent

- : Replacing 4-methylpiperazine with 4-(2-hydroxyethyl)piperazine introduces a polar hydroxyethyl side chain. This modification likely improves aqueous solubility but may reduce blood-brain barrier penetration due to increased hydrophilicity .

- : The use of 4-methylpiperidine instead of piperazine eliminates one nitrogen atom, reducing basicity and hydrogen-bonding capacity. This could diminish interactions with acidic residues in enzyme active sites .

Core Benzofuran Modifications

- : Compounds such as (Z)-2-(2’,4’-dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one incorporate electron-rich substituents (e.g., dimethylamino at position 6). These groups enhance resonance stabilization and may increase antioxidant or tyrosinase-inhibitory activity, as seen in melanogenesis studies .

Data Table: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that exhibits a range of biological activities, primarily attributed to its unique structural features, including a benzofuran core and various functional groups. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound consists of:

- Benzofuran Core : A bicyclic structure that contributes to its biological interactions.

- Hydroxyl Group (-OH) : Enhances antioxidant properties.

- Imine Linkage : Involved in binding interactions with biological targets.

- Piperazine Moiety : Imparts additional pharmacological properties.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The presence of hydroxyl groups is critical for this activity, allowing the compound to neutralize reactive oxygen species (ROS) effectively.

2. Cytotoxic Effects

Several studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

- Mechanism : Induces apoptosis in cancer cells, potentially through the inhibition of key signaling pathways.

- Case Study : In vitro tests revealed that the compound exhibited IC50 values in the range of 11–17 µM against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (DOX) .

3. Antimicrobial Activity

The compound has shown efficacy against a range of bacterial and fungal strains:

- Inhibition Zones : Compounds structurally related to this benzofuran derivative demonstrated significant antimicrobial properties, with inhibition zones exceeding 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HePG2 | 11–17 | Induction of apoptosis via PI3K/VEGFR inhibition |

| MCF-7 | 12.61 | Cell cycle arrest in G1/S phase |

| Hela | 7.94 | Apoptosis induction and cell cycle disruption |

| PC3 | 17 | Dual inhibitory effect on cancer pathways |

4. Anti-inflammatory Effects

Compounds similar to (Z)-2-benzylidene derivatives have been noted for their ability to reduce pro-inflammatory cytokines such as TNF and IL-1 by significant margins, demonstrating potential therapeutic applications in chronic inflammatory disorders .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with specific biological targets:

Q & A

Q. What are the key synthetic strategies for synthesizing (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Condensation : Reacting a benzofuran core (e.g., 6-hydroxybenzofuran-3-one) with an aldehyde (e.g., 4-methylpiperazine-substituted benzaldehyde) under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or methanol .

- Functionalization : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination .

- Purification : Recrystallization or column chromatography to isolate the product .

Q. How is the structural integrity of the compound confirmed?

Analytical techniques include:

- NMR Spectroscopy : Confirms stereochemistry (Z-configuration) and substituent positions (e.g., hydroxyl at C6, methylpiperazine at C7) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, carbonyl) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

- Antioxidant Activity : Scavenges free radicals via the hydroxyl group .

- Anticancer Potential : Inhibits enzymes like topoisomerases or kinases through interactions with the 4-methylpiperazine moiety .

Q. What analytical methods are used to monitor synthetic reactions?

- Thin-Layer Chromatography (TLC) : Tracks intermediate formation .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and scalability?

- Reaction Condition Screening : Test solvents (e.g., DMF vs. ethanol), bases (e.g., K₂CO₃ vs. NaH), and temperatures .

- Catalyst Use : Explore palladium or enzymatic catalysts for stereoselective synthesis .

- Design of Experiments (DoE) : Statistically optimize parameters like molar ratios and reaction time .

Q. How do substituents (e.g., 4-methylpiperazine) influence reactivity and bioactivity?

- Electronic Effects : Electron-donating groups (e.g., methylpiperazine) enhance nucleophilicity at C7, affecting reaction rates in substitution steps .

- Biological Target Binding : The piperazine moiety facilitates hydrogen bonding with enzymes like kinases, modulating inhibitory activity .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using software like AutoDock .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time .

- QSAR Models : Correlate structural features (e.g., logP of the benzylidene group) with antioxidant potency .

Q. How can contradictions in biological activity data be resolved?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Purity Validation : Eliminate impurities (e.g., unreacted aldehydes) via HPLC-MS .

- Dose-Response Studies : Confirm activity across multiple concentrations to rule out false positives .

Q. What strategies are used to study metabolic pathways and degradation products?

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS .

- Forced Degradation : Expose to heat, light, or pH extremes to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.